

# Spectroscopic data for Methylkushenol C (NMR, MS, IR, UV-Vis)

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## Compound of Interest

Compound Name: Methylkushenol C

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## Spectroscopic Data of Methylkushenol C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methylkushenol C**, a prenylated flavonoid of interest in pharmaceutical research. Due to the limited direct public data available for **Methylkushenol C**, this document focuses on the closely related and well-documented compound, Kushenol C, isolated from the roots of *Sophora flavescens*. The spectroscopic characteristics of Kushenol C serve as a foundational reference for the interpretation of data for its methylated derivative.

## Introduction to Methylkushenol C and Kushenol C

**Methylkushenol C** (proposed molecular formula:  $C_{26}H_{28}O_7$ ) is understood to be a methylated derivative of Kushenol C (molecular formula:  $C_{25}H_{26}O_7$ ). The structural difference, an additional methyl group and an oxygen atom, strongly suggests the presence of a methoxy group in **Methylkushenol C** in place of a hydroxyl group in Kushenol C. Both compounds belong to the class of lavandulyl flavonoids, known for their complex structures and significant biological activities. The spectroscopic data presented herein for Kushenol C provides a critical baseline for researchers working on the identification and characterization of **Methylkushenol C** and related compounds.

## Spectroscopic Data for Kushenol C

The following tables summarize the available spectroscopic data for Kushenol C, compiled from various scientific publications. These data are essential for the structural elucidation and quality control of this natural product.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed molecular structure of organic compounds.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for Kushenol C (300 MHz,  $\text{CDCl}_3$ )

Position	Chemical Shift ( $\delta$ , ppm)	Multiplicity
H-3'	7.67	s
H-5', H-6'	6.41	overlapped
H-6	6.19	s
H-7"	5.01	s
H-4a"	4.60	s
H-4b"	4.51	
H-1"	2.88	m
H-2"	2.57	m
H-6"	2.11	m
$\text{CH}_3$	1.69	s
$\text{CH}_3$	1.59	s
$\text{CH}_3$	1.49	s

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for Kushenol C (Partial Assignment)

Position	Chemical Shift ( $\delta$ , ppm)
C-4	181.4
C-6"	32.5
C-2"	28.6
C-9"	26.0
C-4"	19.2
C-10"	18.0

Note: A complete  $^{13}\text{C}$  NMR data set for Kushenol C is not readily available in recent literature. Researchers are advised to consult the original isolation paper by Wu et al. (1985) for a comprehensive dataset.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for Kushenol C

Ionization Mode	$[\text{M}+\text{H}]^+$	Molecular Weight (calculated)
ESI	439.1751	438.47

Note: The observed mass will vary depending on the ionization method and adducts formed.

## Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, providing information about the presence of specific functional groups. The IR data for the structurally similar Kushenol Z is provided as a reference.

Table 4: Infrared (IR) Spectroscopic Data for Kushenol Z[1]

Wavenumber (cm <sup>-1</sup> )	Interpretation
3300 (broad)	O-H stretching (hydroxyl groups)
1610	C=O stretching (ketone)
1564	C=C stretching (aromatic ring)
1268	C-O stretching

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is characteristic of its chromophores. The UV-Vis data for the structurally similar Kushenol Z is provided as a reference.

Table 5: UV-Vis Spectroscopic Data for Kushenol Z (in Methanol)[1]

$\lambda_{\text{max}}$ (nm)
269
308
363

## Predicted Spectroscopic Data for Methylkushenol C

Based on the structure of Kushenol C, the introduction of a methyl group to one of the hydroxyl functions to form **Methylkushenol C** would lead to predictable changes in the spectroscopic data:

- NMR:

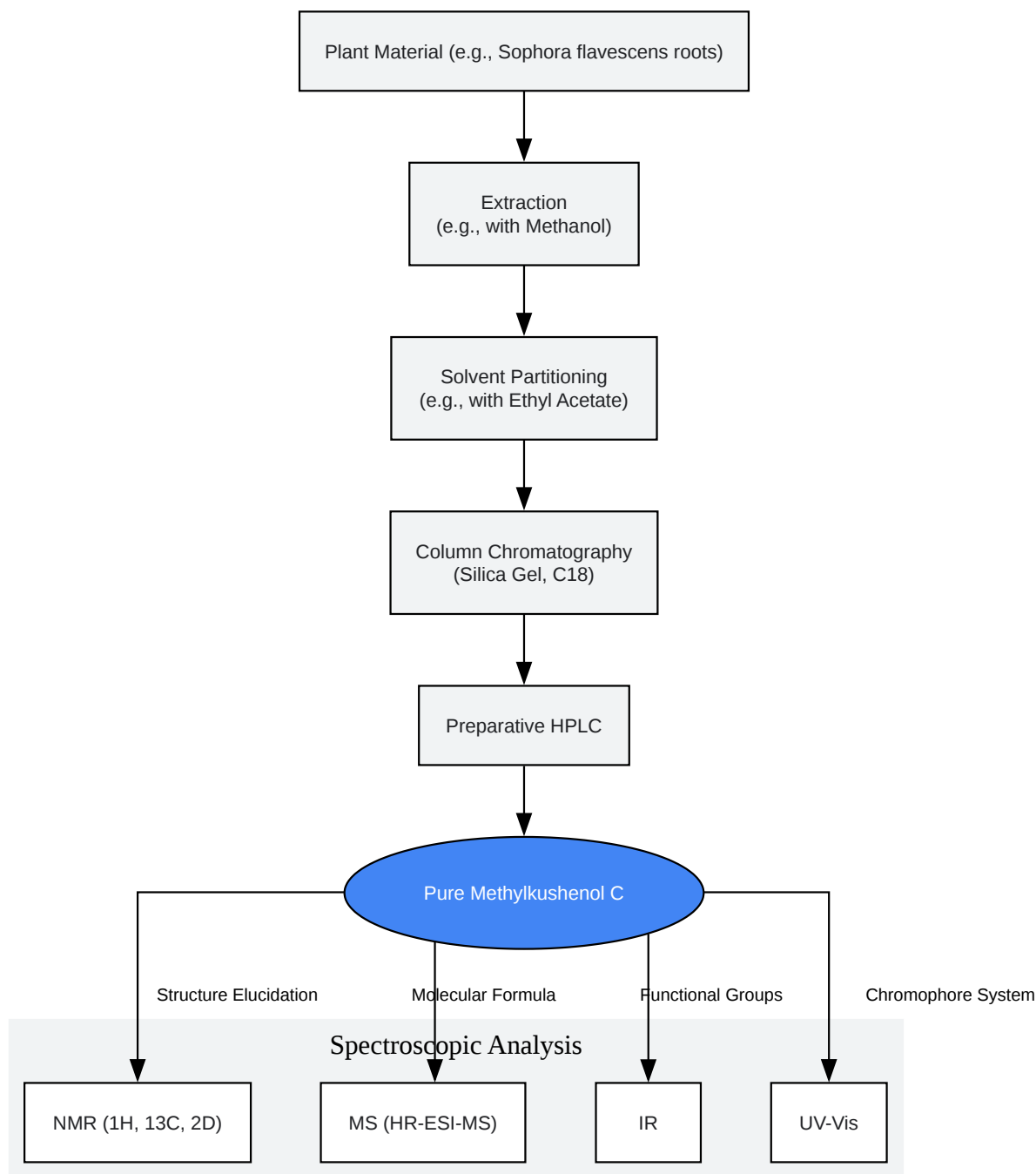
- $^1\text{H}$  NMR: A new singlet integrating to three protons would appear in the range of  $\delta$  3.7-4.0 ppm, characteristic of a methoxy group. The proton signal of the hydroxyl group that has been methylated would disappear.
- $^{13}\text{C}$  NMR: A new carbon signal for the methoxy group would appear around  $\delta$  55-60 ppm. The carbon to which the new methoxy group is attached would experience a downfield shift.
- MS: The molecular weight would increase by 14 units ( $\text{CH}_2$ ) compared to Kushenol C. The exact mass and fragmentation pattern in high-resolution mass spectrometry would reflect the new elemental composition ( $\text{C}_{26}\text{H}_{28}\text{O}_7$ ).
- IR: The broad O-H stretching band might become slightly less intense, depending on the number of remaining hydroxyl groups.
- UV-Vis: The absorption maxima may experience a slight shift depending on the position of methylation, as it can influence the electronic environment of the chromophore.

## Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducibility and data comparison.

## General Workflow for Isolation and Analysis

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a prenylated flavonoid like **Methylkushenol C** from a plant source.



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Isolation and Spectroscopic Analysis Workflow.

## Sample Preparation and Instrumentation (General Procedures)

- **NMR Spectroscopy:** Samples are typically dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>, or Methanol-d<sub>4</sub>) at a concentration of 5-10 mg/mL. Spectra are recorded on a high-field NMR spectrometer (e.g., 300, 500, or 600 MHz).
- **Mass Spectrometry:** Samples are dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS). High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) is used for accurate mass measurements.
- **Infrared Spectroscopy:** Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates.
- **UV-Vis Spectroscopy:** Samples are dissolved in a UV-transparent solvent (e.g., methanol or ethanol) at a known concentration. The absorbance is measured over a range of wavelengths (typically 200-800 nm) using a spectrophotometer.

## Conclusion

This technical guide provides a consolidated resource for the spectroscopic data of Kushenol C, which is essential for any research involving the related **Methylkushenol C**. While direct experimental data for **Methylkushenol C** remains to be fully published, the information provided here on its likely precursor, along with the predicted spectral changes, offers a solid foundation for its identification, characterization, and further investigation in the fields of natural product chemistry and drug development.

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## References

- 1. Chemical and Pharmaceutical Bulletin [jstage.jst.go.jp]
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